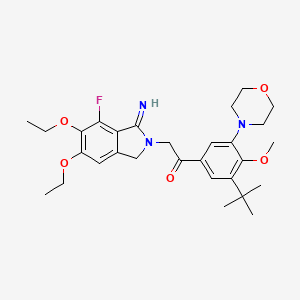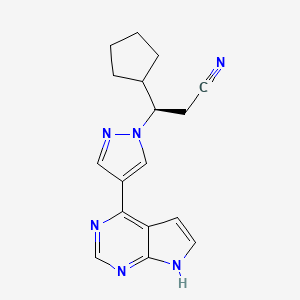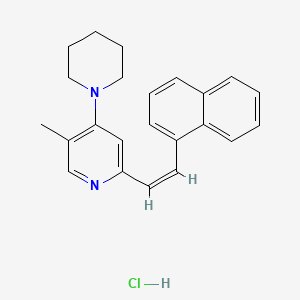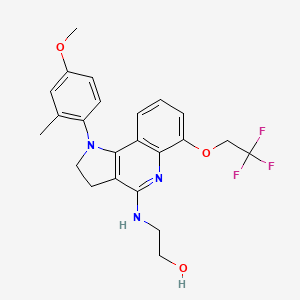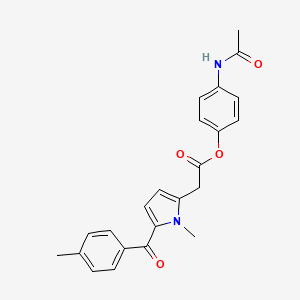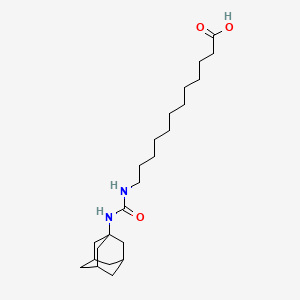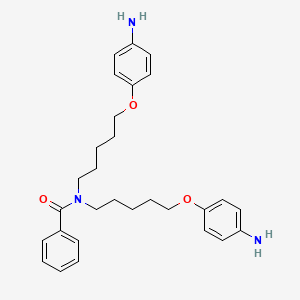
BENZAMIDE, N,N-BIS(5-(p-AMINOPHENOXY)PENTYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.
Aplicaciones Científicas De Investigación
Properties and Applications of Related Compounds:
Polyimide Films Using Various Diamine Monomers : Research by Jeon et al. (2022) synthesized polyamic acids and subsequently polyimide (PI) films using diamine monomers, focusing on the thermal, mechanical, optical, and solubility properties of these films. The study emphasizes the correlation between monomer structures and the properties of colorless and transparent PI films (Jeon, Kwac, Kim, & Chang, 2022).
Semifluorinated Organo-Soluble Aromatic Polyamides : Bera et al. (2012) synthesized a series of organo-soluble polyamides from semifluorinated aromatic diamines, analyzing their solubility, molecular weights, thermal stability, and mechanical properties (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Novel Bis-Benzamide Liquid Crystalline Materials : A study by Iqbal et al. (2018) explored the synthesis and characterization of symmetric, bent-shaped bis-benzamide dimers, focusing on their mesomorphic properties and thermal stability (Iqbal, Siddiqi, Akhter, & Fatmi, 2018).
Supramolecular PEG-co-oligo(p-benzamide)s : König et al. (2007) developed an automated synthesis protocol for oligo(p-benzamide)s, examining their molecular dissolution, aggregation behavior, and conformational properties (König, Gorelik, Kolb, & Kilbinger, 2007).
Synthesis of Polyamides from Cyano-Containing Monomers : Klein and Bryant (2004) synthesized a series of aromatic-aliphatic polyamides based on cyano-containing monomers, evaluating their mechanical properties and thermal transition temperatures (Klein & Bryant, 2004).
Highly Soluble Polyamides with Multiple Benzene Rings : Liaw et al. (2002) prepared polyamides with inherent viscosities and glass transition temperatures, noting their excellent solubility and thermal stability (Liaw, Huang, Hsu, & Chen, 2002).
Polyamides with Ether Linkages and P-Terphenyls : Hsiao and Chang (2004) synthesized polyamides containing ether linkages and laterally attached p-terphenyls, focusing on their solubility, mechanical strength, and thermal properties (Hsiao & Chang, 2004).
Polyamides and Poly(amide-imide)s Derived from Bis(aminophenoxy) Benzonitrile : Saxena et al. (2003) prepared polyamides and poly(amide-imide)s from 2,2-bis(4-aminophenoxy) benzonitrile, analyzing their solubility, glass transition temperatures, and thermal stability (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Propiedades
Número CAS |
103161-39-3 |
|---|---|
Nombre del producto |
BENZAMIDE, N,N-BIS(5-(p-AMINOPHENOXY)PENTYL)- |
Fórmula molecular |
C29H37N3O3 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
N,N-bis[5-(4-aminophenoxy)pentyl]benzamide |
InChI |
InChI=1S/C29H37N3O3/c30-25-12-16-27(17-13-25)34-22-8-2-6-20-32(29(33)24-10-4-1-5-11-24)21-7-3-9-23-35-28-18-14-26(31)15-19-28/h1,4-5,10-19H,2-3,6-9,20-23,30-31H2 |
Clave InChI |
DNCDPVUROCRUCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)CCCCCOC3=CC=C(C=C3)N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)CCCCCOC3=CC=C(C=C3)N |
Apariencia |
Solid powder |
Otros números CAS |
103161-39-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Benzamide, N,N-bis(5-(p-aminophenoxy)pentyl)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



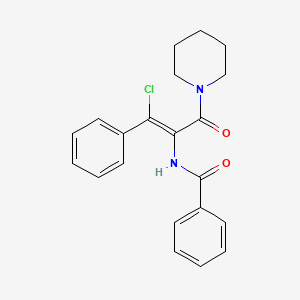
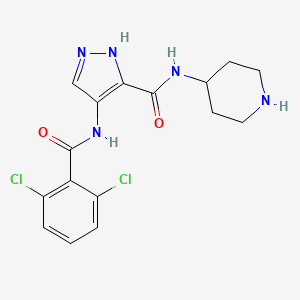
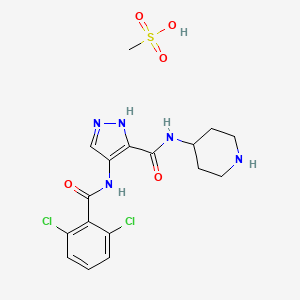
![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B1666108.png)
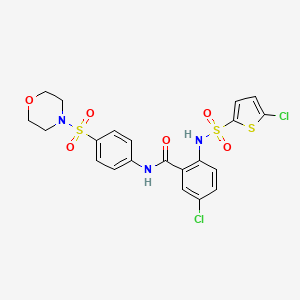
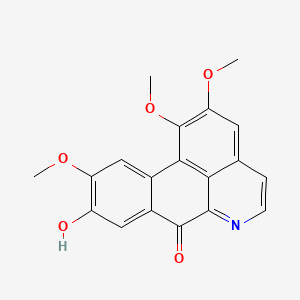
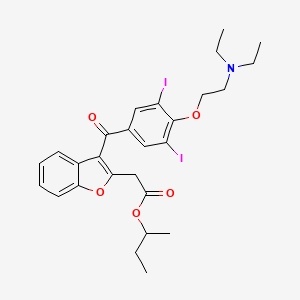
![N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B1666114.png)
